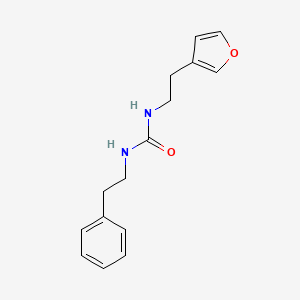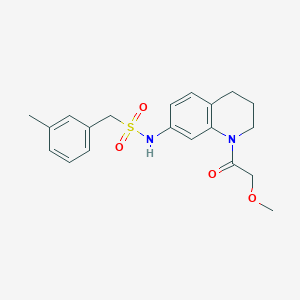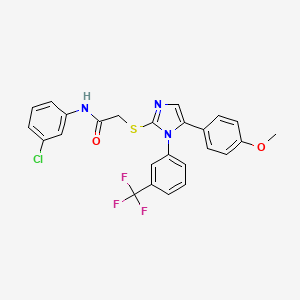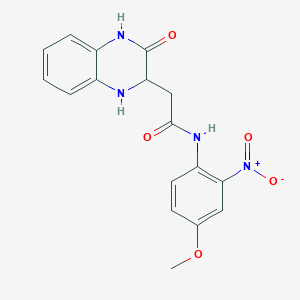![molecular formula C21H24N4O2 B2676383 Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate CAS No. 578723-75-8](/img/structure/B2676383.png)
Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate” is a complex organic compound. It contains a cyclohexyl group, a cyano group, a pyrrolidinyl group, and a quinoxalinyl group . The exact properties and uses of this compound would depend on its specific structure and the context in which it is used.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Pyrrolidine derivatives are often synthesized from proline or other cyclic precursors . The quinoxaline ring could be formed through a condensation reaction of a 1,2-diamine with a 1,2-dicarbonyl compound .Molecular Structure Analysis
The compound contains several functional groups that would influence its structure and properties. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule . The quinoxaline is a type of heterocyclic compound that contains two nitrogen atoms and can have various substituents .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the cyano group could undergo reactions to form amines, carboxylic acids, or other derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano group and the potentially aromatic quinoxaline ring could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Cyclization Reactions
Cyclization Techniques : Research has demonstrated various cyclization techniques to synthesize heterocyclic compounds, such as quinoxalines and pyrrolo[1,2-a]quinolines, which are significant in the development of pharmaceuticals and materials with novel properties. For instance, a study by Mamedov et al. (2017) highlighted a method for synthesizing substituted 8,9,10,11-Tetrahydroindolo[1,2-a]Quinoxalin-6(5H)-Ones, which involves the reaction of cyclohexenyl pyrrolidines with chlorobenzyl quinoxalinones, followed by oxidative dehydrogenation (Mamedov et al., 2017).
Ligand-Free Cu-Catalyzed Cyclization : Yu et al. (2016) developed a ligand-free Cu-catalyzed cyclization process for synthesizing pyrrolo[1,2-a]quinolines using ethyl 2-(quinolin-2-yl)acetates and chalcones. This method signifies a streamlined approach to constructing complex heterocyclic frameworks with potential applications in drug discovery and material science (Yu et al., 2016).
Cyano Group Utilization : The cyano group has been explored as a traceless activation group for the [3+2] cycloaddition of azomethine ylides, offering a pathway to synthesize 5-unsubstituted pyrrolidines. This method illustrates the cyano group's role in facilitating cyclization reactions, potentially applicable to the synthesis of Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate (Li et al., 2015).
Applications in Synthesis of Biological Active Compounds
Antitubercular Agents : Kantevari et al. (2011) demonstrated the synthesis of novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones with significant antitubercular activity. This research underscores the potential of heterocyclic compounds, similar in complexity to Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate, in the development of new therapeutic agents (Kantevari et al., 2011).
Synthesis of Pyrrolo[1,2-a]quinoxalines : Another study by Zhou et al. (1999) explored the 1,3-dipolar cycloaddition of quinoxalinium N-ylide to alkene, facilitated by MnO2, as a new approach to synthesizing pyrrolo[1,2-a]quinoxalines. This method highlights innovative synthetic routes that could be relevant for creating compounds with a structure similar to Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate (Zhou et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
cyclohexyl 2-cyano-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c22-14-16(21(26)27-15-8-2-1-3-9-15)19-20(25-12-6-7-13-25)24-18-11-5-4-10-17(18)23-19/h4-5,10-11,15-16H,1-3,6-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWRUNZNHCBFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2676300.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2676303.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2676307.png)

![7-(3-chlorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2676309.png)
![8-((4-(5-bromofuran-2-carbonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2676312.png)

![N-(2-bromophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B2676314.png)
![4-[2-(2-Bromo-4-methylphenoxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2676315.png)

![(2S,3aS,6aR)-1-[(2R)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2676320.png)

